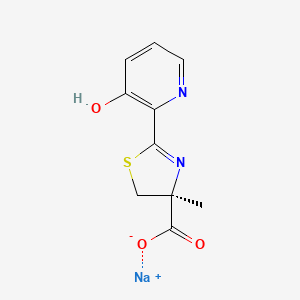

Desferrithiocin

Description

Contextualization within Siderophore Chemistry and Biology

Siderophores are low-molecular-weight compounds produced by microorganisms, such as bacteria and fungi, to scavenge for ferric iron (Fe³⁺), an essential nutrient, from their environment. nih.gov In many biological systems, iron is sparingly soluble, making its acquisition a significant challenge for microbes. uq.edu.au Siderophores overcome this by forming stable, soluble complexes with Fe³⁺, which are then transported into the microbial cell through specific receptor-mediated uptake systems. uq.edu.au The chemistry of siderophores is diverse, but they are generally characterized by their high affinity and selectivity for Fe³⁺. uq.edu.au

Overview of Desferrithiocin (B607067) as a Microbial Iron Chelator

This compound is a siderophore produced by the bacterium Streptomyces antibioticus. nih.gov It is a notable microbial iron chelator due to its high affinity for ferric iron and its ability to be orally active. nih.gov This latter characteristic has made it a subject of intense scientific scrutiny, as many other potent iron chelators lack oral bioavailability. uq.edu.au

Historical Development and Significance in Chelation Science

The discovery of this compound in 1980 and the subsequent elucidation of its potent oral iron-chelating activity sparked considerable interest in its potential therapeutic applications, particularly for the treatment of iron overload disorders. researchgate.net However, initial studies revealed that this compound exhibited significant nephrotoxicity, or damage to the kidneys, which hindered its clinical development. uq.edu.aunih.gov This finding, while a setback, was also a catalyst for a new direction in chelation science: the use of this compound as a lead compound for the design and synthesis of new, less toxic, and equally or more effective iron chelators. uq.edu.aunih.gov This has led to the development of a wide array of this compound analogs, some of which have advanced to clinical trials. nih.gov

Structure

2D Structure

Properties

CAS No. |

105635-69-6 |

|---|---|

Molecular Formula |

C10H9N2NaO3S |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

sodium;(4S)-2-(3-hydroxypyridin-2-yl)-4-methyl-5H-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1 |

InChI Key |

UGJSEILLHZKUBG-HNCPQSOCSA-M |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Discovery and Microbial Origin of Desferrithiocin

Isolation from Streptomyces antibioticus

Desferrithiocin (B607067) was isolated from cultures of the bacterium Streptomyces antibioticus. nih.govresearchgate.netnih.govncats.ioswan.ac.uknih.gov Specifically, it was isolated from the strain Streptomyces antibioticus DSM 1865. nih.govncats.ioacs.org Streptomyces species are Gram-positive bacteria known for their complex life cycles involving hyphae and sporulation, and they are a significant source of diverse secondary metabolites, including siderophores and antibiotics. researchgate.netnih.govswan.ac.ukuniversiteitleiden.nl The isolation of this compound from Streptomyces antibioticus highlighted this genus's capacity to produce unique iron-chelating compounds. swan.ac.uk

Initial Characterization as a Natural Product Siderophore

Upon its isolation, this compound was characterized as a natural product siderophore. nih.govresearchgate.netnih.govncats.ioacs.org Its structure and absolute configuration were determined through techniques such as X-ray crystallographic studies. acs.org this compound is a tridentate ligand, meaning it uses three donor atoms to bind to a metal ion. nih.govresearchgate.netnih.gov These donor atoms are a phenolic oxygen, a carboxylate oxygen, and a thiazole (B1198619) nitrogen. researchgate.netacs.org It forms a 2:1 complex with Fe(III). nih.govnih.govacs.org

Initial research findings demonstrated that this compound could effectively mobilize hepatic iron in animal models, including rats with hepatic iron loading and iron-loaded monkeys, when administered orally. researchgate.netncats.ionih.gov This indicated its potential as an orally active iron chelator, an attractive alternative to existing treatments like desferrioxamine B (DFO), which requires parenteral administration. asianpubs.orgresearchgate.netacs.org

The structure of this compound can be viewed as being derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine. nih.gov Studies evaluating this compound and its derivatives aimed to identify the structural features crucial for its activity. nih.govacs.orgresearchgate.net Research indicated that the aromatic hydroxyl and the thiazoline (B8809763) ring carboxyl group are central to this compound's iron-chelating activity, while the methyl group and the aromatic nitrogen play a lesser role in its efficacy. nih.govacs.orgresearchgate.net

The stability constant (β₂) for the 2:1 complex of this compound with Fe(III) has been reported as 4 × 10²⁹ M⁻¹. nih.govnih.gov This high stability reflects its strong affinity for ferric iron. ncats.io

Structural Elucidation and Coordination Chemistry of Desferrithiocin

Molecular Architecture and Key Ligating Groups

Desferrithiocin (B607067), chemically known as (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid, features a thiazoline (B8809763) ring system linked to a 3-hydroxypyridine (B118123) moiety nih.gov. The key functional groups responsible for metal binding are the phenolic hydroxyl group on the pyridine (B92270) ring, the carboxyl group on the thiazoline ring, and the nitrogen atom within the thiazoline ring nih.govresearchgate.netnih.gov.

Phenolic Oxygen Donor Characteristics

The phenolic hydroxyl group on the 3-hydroxypyridine part of this compound acts as a significant oxygen donor. Upon deprotonation, the resulting phenolate (B1203915) oxygen atom can readily coordinate to metal ions psu.edu. This type of oxygen donor is common in many siderophores and contributes to strong metal binding, particularly with hard Lewis acids like Fe(III) acs.orgrsc.org. Studies comparing the stability constants of this compound and related ligands suggest that the deprotonated phenolic oxygen is involved in complex formation psu.edu.

Carboxylate Oxygen Donor Characteristics

The carboxyl group located on the thiazoline ring provides another crucial oxygen donor site nih.govresearchgate.netnih.gov. The carboxylate anion, formed upon deprotonation, is capable of coordinating to metal centers rsc.org. The presence of the carboxylate group is considered central to this compound's activity nih.gov.

Thiazole (B1198619) Nitrogen Donor Characteristics

The nitrogen atom within the thiazoline ring serves as a nitrogen donor in the coordination of this compound to metal ions nih.govresearchgate.netnih.gov. While the sulfur atom in the thiazoline ring has low coordinating power, binding through the nitrogen and the carboxylate group of the thiazoline ring appears more effective, potentially due to the formation of a chelate ring psu.edu.

Stoichiometry and Stability of Metal Complexes

This compound forms stable complexes with various metal ions, with a notable preference and high affinity for Fe(III) nih.govnih.govgoogle.com. The stoichiometry of these complexes and their stability constants are critical aspects of their coordination chemistry.

Formation of Fe(III) Complexes: 2:1 Ligand-to-Metal Ratio

Research has consistently shown that this compound primarily forms a 2:1 ligand-to-metal complex with Fe(III) nih.govnih.govgoogle.comnih.govgoogle.comscispace.com. This stoichiometry, where two molecules of this compound bind to one Fe(III) ion, has been confirmed through various experimental techniques, including Job's plots and crystallographic studies of surrogate complexes nih.govgoogle.com. For instance, studies using chromium(III) as a surrogate for Fe(III) have unequivocally demonstrated a 2:1 ligand to metal ratio in the isolated complexes nih.govgoogle.com. Job's plots with this compound and its analogues also show a maximum absorbance corresponding to a 2:1 ligand:Fe(III) ratio nih.govgoogle.com.

Comprehensive Formation Constants (β Values)

The stability of the metal complexes formed by this compound is quantified by their formation constants (β values). For the Fe(III) complex with this compound, the cumulative formation constant (β₂) for the 2:1 ligand-to-metal complex is reported to be high, indicating strong binding affinity nih.govnih.govgoogle.comnih.govgoogle.com.

Previous studies have determined the cumulative formation constant (β₂) for the Fe(III)-desferrithiocin complex to be 4 × 10²⁹ M⁻¹ nih.govnih.govgoogle.comnih.govgoogle.com. This high value reflects the significant stability of the complex formed between two this compound ligands and a single Fe(III) ion.

Data on the formation constants of this compound with Fe(III) highlight its effectiveness as an iron chelator.

| Metal Ion | Stoichiometry (Ligand:Metal) | Log β | Reference |

| Fe(III) | 2:1 | 29.6 | nih.govnih.govgoogle.comnih.govgoogle.com |

Note: The log β value of 29.6 is derived from the β₂ value of 4 x 10²⁹.

Studies have also investigated the complex formation of this compound with other metal ions, providing a broader understanding of its coordination preferences researchgate.net.

Stereochemical Considerations in Metal Chelation

Significance of (S)-Configuration at C-4

The stereochemistry at C-4 of this compound and its analogues has been shown to have a substantial effect on their biological activity, particularly their iron clearing efficiency google.comnih.govacs.org. Research comparing the (S) and (R) enantiomers of this compound analogues has demonstrated that the configuration at this chiral center significantly impacts the ligand's capacity to chelate and promote the excretion of iron google.comnih.govacs.org. While the precise mechanisms by which the C-4 stereochemistry influences iron clearing efficiency are complex and may involve factors such as cellular uptake, metabolism, and the stability of the resulting metal complexes, experimental data highlight the importance of the (S)-configuration for optimal activity in some analogues google.comnih.govacs.org. For instance, studies evaluating this compound analogues have specifically assessed the effects of stereochemistry at C-4 on iron clearing efficiency in animal models nih.govacs.org.

Λ and Δ Diastereomeric Complex Formation

When a chiral ligand like this compound coordinates to a metal ion to form an octahedral complex with a 2:1 ligand-to-metal stoichiometry, diastereomers can arise based on the arrangement of the ligands around the metal center nih.govuq.edu.au. These diastereomers are often denoted as Λ (Lambda) and Δ (Delta) isomers, referring to the helicity of the complex nih.govuq.edu.au.

Here is a table summarizing some key coordination data for this compound with Fe(III):

| Metal Ion | Ligand:Metal Stoichiometry | Coordination Geometry | Cumulative Formation Constant (log β₂) |

| Fe(III) | 2:1 | Octahedral (typically) | 29-30 uq.edu.au |

Note: The coordination geometry for Fe(III) is typically octahedral in the 2:1 complex, based on studies of surrogate metal ions and the tridentate nature of the ligand.

Here is a table highlighting the significance of C-4 stereochemistry:

| C-4 Configuration | Impact on Iron Clearing Efficiency | Research Findings |

| (S) | Substantial positive effect | Studies show significant impact compared to (R) enantiomer in some analogues nih.govacs.org. |

| (R) | Reduced activity (in some cases) | Compared to the (S) enantiomer, shows diminished iron clearing efficiency nih.govacs.org. |

Note: The impact of C-4 stereochemistry can vary depending on the specific analogue studied.

Biosynthetic Pathways of Desferrithiocin

Elucidation of Precursor Molecules

Desferrithiocin (B607067) is understood to be derived from the condensation of two key precursor molecules: 3-hydroxypicolinic acid and (S)-α-methyl cysteine nih.gov.

Contribution of 3-Hydroxypicolinic Acid

3-Hydroxypicolinic acid is a picolinic acid derivative and a member of the pyridine (B92270) family wikipedia.org. It contributes the 3-hydroxy-2-pyridinyl moiety to the this compound structure nih.gov. Research on the synthesis of this compound analogues has highlighted the challenges associated with modifying the pyridine ring, suggesting its integral role derived from this precursor nih.govacs.org.

Role of (S)-α-Methyl Cysteine

(S)-α-Methyl cysteine provides the 4,5-dihydro-4-methyl-4-thiazolecarboxylic acid portion of this compound, including the thiazoline (B8809763) ring and the methyl-substituted carbon bearing the carboxyl group nih.govnih.govgoogle.com. The (S) stereochemistry at this carbon is crucial for the natural product nih.govacs.org. Accessing this unusual α-methyl cysteine fragment has been noted as a potential problem in the synthetic accessibility of this compound and its derivatives nih.govacs.orggoogle.com.

Enzymatic Steps and Gene Clusters Involved

The biosynthesis of this compound is carried out by a series of enzymatic steps. While the complete details of the this compound biosynthetic gene cluster (BGC) are not as extensively documented in the provided search results as those for other siderophores like desferrioxamine B, the involvement of specific enzymes is implied by the complex structure formed from its precursors. Siderophore biosynthesis, in general, is often mediated by nonribosomal peptide synthetases (NRPS) or NRPS-independent synthetases, sometimes in conjunction with polyketide synthases (PKS) mdpi.comnih.govmdpi.com. Given the structure of this compound, which incorporates a modified amino acid (α-methyl cysteine) and a non-amino acid component (3-hydroxypicolinic acid), a hybrid or a specific NRPS-independent pathway involving condensation and cyclization steps is likely.

Research on desferrioxamine B biosynthesis in Streptomyces coelicolor has identified gene clusters responsible for its production, involving multiple genes (e.g., desJGH genes) that influence the balance between different desferrioxamine structures secondarymetabolites.orgbiorxiv.org. While directly applicable gene clusters for this compound are not detailed, this suggests that this compound biosynthesis in Streptomyces species would similarly involve a dedicated BGC encoding the necessary synthetases, ligases, and potentially modifying enzymes to assemble the precursors and form the thiazoline ring. The cyclocondensation of (S)-α-methyl cysteine with a precursor derived from 3-hydroxypicolinic acid is a key step in the formation of the thiazoline ring in synthetic routes to this compound analogues, suggesting a similar enzymatic reaction in the natural pathway nih.govresearchgate.net.

Comparative Analysis with Other Siderophore Biosynthesis

Siderophores exhibit diverse structural classes, including hydroxamates, catecholates, and carboxylates nih.govacs.orgmdpi.commdpi.com. This compound stands apart from the more common catecholamide and hydroxamate siderophores, employing a thiazoline platform with phenol (B47542), thiazoline nitrogen, and carboxyl donors nih.govacs.org.

Many siderophores, particularly hydroxamates and some catecholamides, are synthesized via NRPS pathways, which assemble amino acids into peptide chains that are subsequently modified and cyclized mdpi.comnih.govmdpi.com. Examples include the hydroxamate siderophore desferrioxamine, which is synthesized by NRPS-independent siderophore synthetases mdpi.com. Catecholamide siderophores like enterobactin (B1671361) are also synthesized via NRPS nih.gov. Some siderophores, like petrobactin, are derived from precursors such as citric acid and polyamines, synthesized through NIS pathways nih.govmdpi.com.

In contrast, this compound's biosynthesis, involving the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine to form a thiazoline ring, represents a distinct biosynthetic strategy compared to the peptide-centric NRPS pathways or polyamine-based NIS pathways common to other siderophore classes nih.govacs.org. The incorporation of a modified, non-proteinogenic amino acid like (S)-α-methyl cysteine and a pyridine derivative highlights the unique enzymatic machinery involved in this compound production. This difference in biosynthetic origin contributes to the distinct structural features and iron coordination chemistry of this compound compared to siderophores like desferrioxamine or enterobactin nih.govresearchgate.net.

Data Tables

| Precursor Molecule | Contribution to this compound Structure |

| 3-Hydroxypicolinic Acid | 3-hydroxy-2-pyridinyl moiety |

| (S)-α-Methyl Cysteine | 4,5-dihydro-4-methyl-4-thiazolecarboxylic acid moiety |

| Siderophore Class | Common Biosynthetic Pathway Examples | Examples |

| Hydroxamate | NRPS-independent synthetases | Desferrioxamine B, Desferrioxamine E |

| Catecholamide | NRPS | Enterobactin, Vibriobactin, Petrobactin |

| Carboxylate | NIS | Rhizobactin, Staphyloferrin A |

| Thiazoline-based | Specific enzymatic condensation | This compound, Pyochelin |

Mechanism of Action at the Molecular and Cellular Levels

Principles of Iron Sequestration and Chelation

The primary function of Desferrithiocin (B607067) is to bind with high affinity and selectivity to ferric iron (Fe³⁺). As a tridentate chelator, two molecules of this compound are required to form a stable, hexacoordinate 2:1 complex with one iron ion. nih.gov This sequestration process transforms potentially toxic, reactive iron into a stable, water-soluble complex, known as ferrithiocin, which can then be eliminated from the body. researchgate.net

A key feature of this compound's efficacy is its ability to permeate cell membranes and access intracellular iron stores. researchgate.net Studies in cultured rat hepatocytes indicate that this compound's uptake is rapid, likely occurring via diffusion across cellular membranes, and it primarily accumulates in the cytosol. nih.gov Differential centrifugation of homogenates from these cells showed that the bulk of the chelator (82%) is found in the cytosol, with a smaller proportion (14.5%) in the particulate fraction, suggested to be localized within mitochondria. nih.gov

This contrasts with other chelators like Desferrioxamine (DFO), which distributes more evenly between the cytosol and particulate fractions, with some association with lysosomes. nih.gov this compound's ability to rapidly enter cells and target the chelatable, "labile iron pool" (LIP) in the cytosol and potentially the mitochondria allows it to be more efficient at mobilizing iron from hepatocytes compared to DFO. nih.govashpublications.orgnih.gov The LIP is a transient pool of weakly bound, redox-active iron that is a primary target for iron chelators. ashpublications.orgnih.gov

| Chelator | Primary Cellular Location | Secondary Cellular Location | Relative Iron Mobilization Speed |

|---|---|---|---|

| This compound (DFT) | Cytosol (~82%) | Mitochondria (~14.5%) | More Rapid |

| Desferrioxamine (DFO) | Cytosol | Lysosomes | Slower |

In iron overload states, the iron-binding capacity of transferrin, the body's primary iron transport protein, becomes saturated. bioiron.org This leads to the appearance of hazardous, non-transferrin-bound iron (NTBI) in the plasma. bioiron.orgnih.govmdpi.com NTBI is a heterogeneous collection of iron species, including iron bound to citrate (B86180) and albumin, that is readily taken up by organs such as the liver, pancreas, and heart, leading to cellular damage. nih.govmdpi.com

Redox Chemistry and Anti-Fenton Activity

The toxicity of excess iron is primarily due to its ability to participate in redox cycling. nih.govacs.org This catalytic activity can lead to the generation of highly damaging reactive oxygen species (ROS), causing significant oxidative stress to cells and tissues. nih.gov

A central mechanism of iron-induced damage is the Fenton reaction. nih.govnih.gov In this process, ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂), a natural byproduct of cellular metabolism, to produce the highly reactive and destructive hydroxyl radical (•OH). nih.govnih.gov This radical can indiscriminately damage cellular components, including lipids, proteins, and DNA. acs.org Biological reducing agents can then convert Fe³⁺ back to Fe²⁺, allowing the cycle to continue and exacerbating the damage. acs.org

This compound exerts a potent antioxidant effect by intervening in this process. By tightly binding and sequestering ferric iron (Fe³⁺), it prevents its reduction to the catalytically active ferrous (Fe²⁺) state. nih.govresearchgate.net This sequestration effectively removes the iron substrate required for the Fenton reaction, thereby inhibiting the production of hydroxyl radicals and mitigating iron-mediated oxidative damage. nih.govnih.govnih.gov

Cellular Iron Mobilization and Excretion Pathways

After chelating intracellular iron, the resulting stable iron-chelator complex must be efficiently removed from the cell and subsequently from the body to achieve a negative iron balance.

Once this compound forms the ferrithiocin complex within the cell, this complex is transported out of the cell and into circulation. nih.gov From the bloodstream, the primary route of elimination for the ferrithiocin complex is via the liver and into the bile. nih.govresearchgate.net

Studies in bile duct-cannulated rats using an orally administered this compound analogue demonstrated this preferential pathway. nih.gov The research showed that the maximal rate of iron clearance occurred 3-6 hours after administration of the chelator. nih.gov Crucially, the vast majority of the chelated iron was excreted through the bile. nih.gov

| Excretion Route | Percentage of Excreted Iron |

|---|---|

| Bile (Feces) | ~90% |

| Urine | ~10% |

This mechanism of predominantly biliary excretion is a key characteristic of this compound and its derivatives, facilitating the efficient removal of excess iron from the body. nih.govacs.org

Mechanisms of Urinary Iron Excretion

This compound mobilizes iron from the body by forming a stable complex, which is then eliminated. As a tridentate chelator, two molecules of this compound bind to one ferric iron atom to form the complex known as ferrithiocin. nih.govnih.gov The excretion of this complex, and thus the iron, occurs through both biliary and urinary pathways. nih.gov The specific route of elimination can be influenced by the chemical properties of the chelator and can vary between different animal models. nih.govnih.gov

Once this compound chelates iron within the body, the resulting ferrithiocin complex circulates in the plasma. From the plasma, it undergoes renal clearance, a process involving the filtration of blood by the kidneys to remove waste products and excess substances. nih.govmhmedical.com The ferrithiocin complex is filtered from the blood in the glomeruli and then excreted into the urine. mhmedical.com Studies on this compound analogs in primates have demonstrated renal clearance of these compounds. nih.gov

The balance between urinary and biliary excretion is a key aspect of the pharmacokinetics of this compound-based chelators. For example, in studies with a this compound analogue in bile duct-cannulated rats, approximately 10% of the chelated iron was cleared in the urine, while the remaining 90% was excreted in the bile. nih.gov In contrast, the iron complex of another clinically used chelator, Desferrioxamine, is excreted with approximately 40% in the urine in primates. nih.gov The structural characteristics of different this compound analogs can significantly alter their iron clearing efficiency (ICE) and the primary route of excretion. nih.govnih.gov

Cellular Responses to this compound-Induced Iron Deprivation

Effects on Cell Proliferation and Cycle Progression

This compound exerts a potent anti-proliferative effect on various cell types, including T-lymphocytes and certain cancer cell lines. nih.gov This inhibition is a direct consequence of iron deprivation. Iron is an indispensable cofactor for ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis. acs.orgnih.govacs.org

By chelating intracellular iron, this compound reduces the activity of ribonucleotide reductase. nih.gov This enzymatic inhibition leads to a depletion of the deoxyribonucleotide pool, which in turn halts DNA replication. nih.gov Consequently, cells are unable to progress through the S-phase (synthesis phase) of the cell cycle, resulting in a reversible S-phase arrest. nih.gov This effect has been demonstrated in studies where the inhibitory actions of iron chelators on cell proliferation were reversed by the addition of iron. nih.gov The antiproliferative effect of this compound is dose-dependent and has been observed to inhibit the growth of both stimulated T-cells and constitutively dividing leukemic T-cell lines. nih.gov

Impact on Cellular Iron Uptake Mechanisms

Cells respond to the iron-depleted state induced by this compound by upregulating their iron acquisition machinery. This is a homeostatic feedback mechanism aimed at restoring intracellular iron levels. The regulation occurs primarily at the post-transcriptional level and involves the interaction between Iron Responsive Elements (IREs) and Iron Regulatory Proteins (IRPs). nih.govacs.org

The mRNA that codes for the transferrin receptor (TfR), the primary protein responsible for importing iron-bound transferrin into the cell, contains five IREs in its 3'-untranslated region. nih.govnih.gov In an iron-deficient state, IRPs bind to these IREs. acs.orgyoutube.com This binding shields the mRNA from degradation by endonucleases, thereby increasing its stability and leading to enhanced translation. nih.govyoutube.com The result is an increased synthesis of transferrin receptors on the cell surface, augmenting the cell's capacity to take up iron. embopress.org This regulatory mechanism is a direct cellular response to the reduced intracellular iron pool caused by chelation. nih.govembopress.org

A similar IRE-IRP system is thought to regulate the expression of the Divalent Metal Transporter 1 (DMT1), a protein that transports ferrous iron across cell membranes, including the apical membrane of intestinal enterocytes and the endosomal membrane after transferrin endocytosis. nih.govnih.govyoutube.com Therefore, iron deprivation by this compound is expected to upregulate DMT1 expression as the cell attempts to increase its iron uptake from all available sources. nih.gov

Intrinsic Antioxidant Properties of this compound and Analogs

The primary antioxidant effect of this compound is directly linked to its fundamental mechanism of action: iron chelation. By sequestering free or loosely bound intracellular iron, this compound prevents its participation in the Fenton reaction. nih.gov The Fenton reaction involves the iron-catalyzed decomposition of hydrogen peroxide, which generates the highly reactive and damaging hydroxyl radical. nih.gov By binding iron, this compound and its analogs inhibit the formation of these reactive oxygen species (ROS), thus mitigating oxidative stress and cellular damage. researchgate.net

Beyond this indirect antioxidant activity, certain chemical structures within chelator molecules can confer intrinsic, or direct, radical-scavenging properties. Many natural compounds containing phenol (B47542) and flavonoid moieties are known to be potent antioxidants and free radical scavengers. researchgate.netnih.gov this compound's structure contains a phenolic hydroxyl group, which is a feature often associated with direct antioxidant activity. nih.gov While the principal antioxidant role of this compound is attributed to iron sequestration, its structural components suggest a potential for direct interaction with free radicals. Research into synthetic analogs has focused on modifying these structures to enhance efficacy and reduce toxicity, with some studies exploring their potential as radical scavengers. acs.orgresearchgate.net

Data Tables

Table 1: Iron Clearing Efficiency (ICE) of this compound Analogs

The following table presents the Iron Clearing Efficiency (ICE) for various this compound analogs administered orally to rodents and primates. ICE is a measure of the amount of iron excretion induced by a chelator.

| Compound/Analog Name | Animal Model | Dose (µmol/kg) | Iron Clearing Efficiency (ICE) % | Route of Excretion (% Urine / % Feces or Bile) |

| (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid (Deferitrin) | Rodent | 300 | 1.1 ± 0.8% | [10 / 90] |

| (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid (Deferitrin) | Primate | 150 | 16.8 ± 7.2% | [23 / 77] |

| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6-dioxaheptyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid | Rodent | 300 | 26.7 ± 4.7% | [12 / 88] |

| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6-dioxaheptyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid | Primate | 150 | 28.7 ± 12.4% | [34 / 66] |

| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid | Rodent | 300 | 5.5 ± 1.9% | [9 / 91] |

| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid | Primate | 150 | 25.4 ± 7.4% | [30 / 70] |

Structure Activity Relationship Sar Studies and Analog Design

Identification of Pharmacophoric Requirements for Iron Chelation Efficiency

Detailed analyses have delineated the essential functional groups within the desferrithiocin (B607067) molecule that are indispensable for effective iron chelation. The precise spatial arrangement and chemical nature of these ligating centers are paramount for optimal iron binding acs.orgnih.gov.

The aromatic hydroxyl group constitutes a core component of the this compound pharmacophore and is fundamental for its iron-clearing activity acs.orgresearchgate.netnih.gov. This hydroxyl group, in concert with the nitrogen within the thiazoline (B8809763) ring and the carboxyl group, functions as a donor atom in the coordination complex formed with Fe(III) acs.orgnih.gov. Research has demonstrated that the presence and specific position of this hydroxyl moiety significantly influence the chelator's effectiveness nih.gov.

Equally critical for the iron-chelating efficiency of this compound is the carboxyl group situated on the thiazoline ring acs.orgresearchgate.netnih.gov. This functional group directly participates in the coordination of iron, thereby contributing to the stability of the resulting iron-chelator complex acs.orgnih.gov. Maintaining the structural integrity of the thiazoline ring is also vital, as modifications to this ring system can result in a substantial reduction in activity nih.govscispace.comnih.gov.

Rational Design and Synthesis of this compound Analogs

Informed by the insights gained from SAR studies, rational design and synthetic efforts have focused on modifying the this compound structure to improve its properties, particularly to reduce toxicity while preserving or augmenting its iron-clearing efficiency acs.orgacs.org. These endeavors have resulted in the development of various classes of analogs, including desazathis compound and desmethyl this compound derivatives acs.orgusc.gal.

Desazathis compound derivatives are analogs characterized by the absence of the nitrogen atom in the aromatic ring of this compound nih.govusc.gal. This structural alteration has been investigated as a means to potentially decrease toxicity while retaining iron-chelating activity nih.govusc.gal. Studies on desazathis compound (DADFT) and its derivatives have indicated that while the removal of the aromatic nitrogen might slightly reduce iron clearing efficiency in certain models, the incorporation of additional hydroxyl or polyether groups onto the aromatic ring of DADFT can yield orally active chelators with significantly diminished toxicity compared to the parent this compound nih.govnih.govusc.gal. For instance, the addition of a hydroxyl group at the 4'-position of desazathis compound analogs has been shown to dramatically lower toxicity while maintaining moderate to good iron clearing efficacy nih.gov.

Desmethyl this compound derivatives are analogs in which the methyl group on the thiazoline ring is removed acs.orgresearchgate.net. This structural modification has been examined to understand its effect on iron chelation and toxicity. Research suggests that the removal of the thiazoline methyl group can substantially reduce the antiproliferative activity of this compound in specific cell lines researchgate.net. However, desmethyl this compound (DMDFT) itself has been found to be less toxic than this compound while still exhibiting iron-clearing properties acs.org. Further modifications of the desmethyl this compound scaffold, such as the introduction of substituents on the aromatic ring or alterations to the thiazoline ring, have been explored to optimize iron clearance and toxicity profiles acs.orgcapes.gov.br. For example, (S)-desmethylthis compound has served as a platform for the synthesis of hydroxamate derivatives that maintain activity acs.org.

Research Findings and Data

Studies conducted in animal models, such as bile duct-cannulated rats and Cebus monkeys, have been crucial for evaluating the iron-clearing efficiency and pharmacokinetics of this compound and its analogs acs.orgcapes.gov.brnih.govnih.govfigshare.com. Iron clearing efficiency (ICE) is commonly expressed as a percentage, calculated based on the amount of ligand-induced iron excretion relative to the theoretical maximum iron excretion nih.govbioassayworks.com.

Table 1 presents data on the comparative reduction in liver iron levels achieved by this compound and its desmethyl derivatives in a ferrocene-loaded rat model.

| Compound | Liver Iron Reduction (%) |

| This compound (DFT) | 37 |

| DFT-D (Desmethyl) | 65 |

| DFT-L (Desmethyl) | 59 |

| Desferrioxamine (DFO) | 16 |

| Deferiprone (B1670187) (L1) | 18 |

*Data compiled from a study involving ferrocene-loaded rats treated over a two-week period nih.gov.

As indicated in Table 1, the desmethyl derivatives of this compound demonstrated a more significant reduction in liver iron accumulation compared to the parent compound and other established chelators like desferrioxamine and deferiprone in this specific rat model nih.gov.

Further studies have investigated the impact of various structural modifications on iron clearing efficiency in different animal species. For instance, studies in Cebus monkeys have assessed the effectiveness of desazathis compound derivatives nih.govgoogle.com.

Table 2 provides information on the iron clearing efficiency of selected this compound analogs in Cebus monkeys.

| Compound | ICE in C. apella Primates (%) |

| (S)-desazathis compound ((S)-DADFT) | 13 |

| (S)-4'-(HO)-DADFT [(S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid] | Nearly 3 times more effective than sc DFO |

*Data synthesized from various research findings google.comnih.gov. It is important to note that direct percentage comparisons across different studies and dosing regimens may be subject to variations.

These findings underscore the considerable influence of structural modifications on the iron-clearing potential of this compound analogs and highlight the ongoing research aimed at developing compounds with enhanced efficacy and more favorable safety profiles figshare.comnih.gov.

Polyether Modified Analogs

The introduction of polyether fragments onto the this compound or desazathis compound (DADFT) scaffold has proven to be a successful strategy in developing orally active iron chelators with reduced toxicity. nih.govnih.govnih.govbioassayworks.com Specifically, replacing a hydroxyl group on the aromatic ring with a polyether chain, such as a 3,6,9-trioxadecyloxy group, has been shown to ameliorate nephrotoxicity observed with earlier analogs like deferitrin. nih.govnih.gov

Research has demonstrated that the length and position of the polyether backbone significantly influence the ligand's iron clearing efficiency (ICE), tissue distribution, biliary ferrokinetics, and tissue iron reduction. nih.govnih.gov For instance, studies comparing polyether modifications at the 4'- and 3'-positions of desazathis compound (DADFT) have highlighted the impact of polyether geometry and position on chelator behavior. nih.govnih.gov

Data from studies in rodents show that polyether analogs generally exhibit higher ICEs compared to their phenolic counterparts. nih.gov For example, introducing a 3,6,9-trioxadecyloxy polyether at the 4'-position of a DADFT analog resulted in a five-fold increase in ICE in rodents compared to the analog with a hydroxyl group at the same position. nih.gov Further modifications to the polyether chain length also impact ICE; a shorter 3,6-dioxaheptyloxy chain at the 4'-position led to an even higher ICE in rodents. nih.gov

The position of the polyether also plays a crucial role. Comparing analogs with the same polyether chain (e.g., 3,6,9-trioxadecyloxy) at different positions (e.g., 4' vs. 3') on the DADFT scaffold reveals distinct differences in ICE and tissue distribution in both rodents and primates. nih.govnih.gov Some polyether analogs have shown promising performance ratios (mean ICE in primates/ICE in rodents), indicating their potential for clinical translation. nih.gov

Influence of Structural Modifications on Chelation Affinity and Biological Activity

Structural modifications to the this compound framework have a profound impact on both iron clearance efficiency and toxicity profiles. nih.govacs.org SAR studies aim to understand how these changes affect the ligand's ability to bind iron and its behavior in biological systems.

Alterations in the distance between the ligating donor atoms of the this compound scaffold can influence its iron binding properties and biological activity. The tridentate nature of this compound involves the thiazoline nitrogen, the phenol (B47542) oxygen, and a carboxylate oxygen as donor sites for Fe(III). nih.govresearchgate.net Studies exploring the effects of separating these donor sites, for example, by inserting a methylene (B1212753) bridge between the aromatic and thiazoline rings, have been undertaken to understand the impact on oral absorption and iron clearance. researchgate.net While minor changes in distance are preferred to avoid large entropy effects that could negatively impact iron binding, these modifications can significantly affect iron clearance efficiency in animal models. researchgate.net

Benz-fusion of the aromatic rings in desazadesmethylthis compound analogs has been investigated as a structural modification strategy. researchgate.netnih.gov However, studies have indicated that none of the benz-fused desferrithiocins evaluated were effective iron chelators in primate models, even when administered subcutaneously. researchgate.netscience.gov This suggests that benz-fusion, at least in the contexts studied, may not be a favorable modification for maintaining effective iron clearing properties.

As discussed in Section 6.2.3, the length and position of the polyether backbone in this compound analogs are critical determinants of their biological activity and tissue distribution. nih.govnih.gov Tailoring these aspects allows for the modulation of key properties such as iron clearing efficiency, lipophilicity (logPapp), and toxicity. nih.govnih.govnih.govresearchgate.net

Studies comparing different polyether chain lengths (e.g., 3,6-dioxaheptyloxy, 3,6,9-trioxadecyloxy, and 3,6,9,12-tetraoxatridecyloxy) at specific positions (e.g., 4'-position) have shown that shorter chains can lead to higher ICE in rodents. nih.gov Furthermore, the position of the polyether (e.g., 3', 4', or 5') profoundly affects ICE in both rodents and primates, as well as tissue distribution. nih.govnih.gov Analogs with polyether chains have demonstrated reduced toxicity, particularly renal toxicity, compared to their phenolic counterparts, and can achieve higher concentrations in organs like the liver, pancreas, and heart, which are often affected by iron overload. nih.govnih.govresearchgate.net This ability to influence tissue distribution by modifying the polyether suggests a potential for tailoring analogs for targeted iron removal from specific organs.

The interplay between polyether structure, lipophilicity, ICE, and toxicity is a key aspect of SAR in this class of compounds. Generally, within a family of ligands, decreased lipophilicity correlates with decreased toxicity, although more lipophilic chelators can sometimes exhibit greater ICE. researchgate.net The successful development of polyether analogs that have entered clinical trials underscores the importance of carefully tailoring the polyether backbone for an optimal balance of efficacy and reduced toxicity. nih.govresearchgate.net

Preclinical Investigations: in Vitro and in Vivo Mechanistic Studies

In Vitro Cellular Assays for Iron Chelation and Biological Activity

In vitro studies using cellular models have been instrumental in characterizing desferrithiocin's ability to chelate iron and its subsequent biological effects. These assays provide a controlled environment to examine the direct interactions between the chelator and cellular iron pools.

Hepatocyte Iron Mobilization Studies

Studies using cultured rat hepatocytes have demonstrated this compound's efficacy in mobilizing intracellular iron. Compared to desferrioxamine (DFO), This compound (B607067) was found to be much more effective at reducing hepatocyte iron levels in vitro. nih.gov The uptake of this compound by cultured rat hepatocytes is rapid and proportional to the extracellular concentration, reaching a plateau relatively quickly. nih.gov Differential centrifugation studies on hepatocyte homogenates incubated with tritiated this compound indicated that the majority of the cell-associated label (82%) was located in the cytosol, with a smaller fraction (14.5%) found in the particulate fraction, potentially associated with mitochondria. nih.gov This suggests that this compound can access and mobilize iron from different intracellular compartments, including the cytosol and potentially mitochondria. nih.gov The more rapid mobilization of iron by this compound compared to DFO in cultured hepatocytes is strongly suggested to result from differences in their cellular pharmacology, particularly their uptake rate, accumulation levels, and subcellular localization. nih.gov

Comparative Analysis of Iron Uptake Inhibition

This compound has been shown to rapidly decrease iron uptake by cells. Studies using hepatoma cells and normal hepatocytes incubated with transferrin labeled with 59Fe demonstrated that this compound significantly inhibited iron uptake. nih.gov This effect was observed in a concentration-dependent manner over a 24-hour period, with iron uptake reduced to around 20% of control levels even at a concentration of 50 µM. nih.gov While desferrioxamine also inhibited iron uptake, its effect was much less pronounced over shorter periods compared to this compound. nih.gov The inhibitory effect of this compound on iron uptake was observed in both hepatoma cells and normal rat hepatocytes under similar conditions. nih.gov

Assessment of Antineoplastic Activity in Cell Lines

This compound has demonstrated potent antineoplastic activity in preclinical cell line studies, particularly in hepatocellular carcinoma (HCC) cell lines. nih.govnih.gov It has been found to be a more potent inhibitor of HCC proliferation than desferrioxamine under similar conditions. nih.govnih.gov The concentration causing 50% inhibition of cell growth (IC50) for this compound in HCC cell lines was approximately 40 µM, whereas DFO's IC50 was considerably higher, ranging from 110 to 210 µM. nih.govnih.gov When saturated with iron, the antineoplastic activity of this compound, similar to DFO, was greatly diminished, suggesting that its mechanism of action is related to depriving cells of essential iron or inactivating crucial iron pools. nih.govnih.gov this compound's ability to inhibit cell proliferation appears to be linked to its capacity to deplete cells of iron necessary for growth. nih.gov Studies also suggest that this compound may inhibit the cell cycle in the S phase of DNA synthesis, a mechanism also observed with DFO. nih.govnih.gov This aligns with the understanding that iron chelators can inhibit cell proliferation by limiting the bioavailability of iron required for processes like DNA synthesis, potentially by reducing ribonucleotide reductase activity. harvard.edu

Data from Antineoplastic Activity in HCC Cell Lines:

| Chelator | Cell Line Type | IC50 (µM) |

| This compound | HCC | ~40 |

| Desferrioxamine | HCC | 110 - 210 |

Animal Models in Mechanistic Research

Animal models have been crucial for investigating the in vivo mechanisms of this compound, including its excretion kinetics and iron clearing efficiency.

Bile Duct-Cannulated Rodent Models for Excretion Kinetics

Bile duct-cannulated rodent models are utilized to assess the excretion pathways and kinetics of iron chelators. capes.gov.brnih.gov This model allows for the collection of bile and urine samples to determine the proportion of chelated iron excreted through each route over time. nih.govacs.org Studies using bile duct-cannulated rats have shown that this compound and its analogues can promote iron clearance, with the majority of the iron often excreted in the bile. acs.orgnih.gov For instance, one study on a this compound analogue in bile duct-cannulated rats showed that approximately 90% of the iron was excreted in the bile, while 10% was cleared in the urine. acs.org These studies provide insights into the preferred route of excretion for this compound and how structural modifications can impact biliary and urinary iron clearance. nih.govnih.gov

Iron-Overloaded Rodent Models for Iron Clearing Efficiency

Iron-overloaded rodent models are employed to evaluate the in vivo iron clearing efficiency of chelators. nih.govresearchgate.netnih.gov In these models, animals are induced to have excess iron accumulation, mimicking conditions of iron overload. nih.govresearchgate.net The effectiveness of this compound in promoting iron excretion is then measured. Studies in iron-loaded rats have shown that both oral and subcutaneous administration of this compound were highly effective in promoting iron excretion. nih.gov The iron clearing efficiency (ICE) is a key metric used in these models, calculated as the ligand-induced iron excretion as a percentage of the theoretical iron excretion. nih.gov this compound has been shown to be effective in mobilizing hepatic iron in iron-loaded rat models. researchgate.netresearchgate.net Comparative studies in iron-overloaded rodents and primates have also been conducted to assess the relative efficacy of this compound and its analogues compared to other chelators like desferrioxamine. ashpublications.org These models are valuable for determining the in vivo potential of this compound to reduce systemic iron burden. nih.govresearchgate.netnih.gov

Primate Models (Cebus apella) for Comparative Efficacy Studies

Cebus apella primates have served as a valuable animal model for evaluating the iron clearing efficiency of this compound and its analogues, demonstrating effectiveness in predicting chelator performance in humans nih.govacs.org. Studies in iron-overloaded Cebus apella monkeys have been used to compare the iron-clearing properties of this compound analogues with Desferrioxamine B (DFO) acs.orgashpublications.org. This model allows for the precise comparison of iron chelators administered parenterally or orally and accurately determines negative iron balance acs.org. For instance, this compound sodium salt administered orally showed significant activity as an oral chelator in this model acs.org. Increasing the lipophilicity of chelators in Cebus apella primates can substantially increase iron clearing efficiency and alter the mode of excretion, favoring fecal over urinary output acs.org.

Characterization of Chelator Biodistribution and Tissue Iron Reduction

Studies have characterized the tissue distribution of this compound analogues and their impact on reducing tissue iron levels. Structure-activity relationship studies have shown that the length and position of a polyether backbone attached to this compound analogues can control chelator tissue distribution and tissue iron reduction nih.govnih.gov. For example, one analogue, ligand 3, achieved very high levels in the liver, pancreas, and heart, organs significantly affected by iron overload nih.govnih.gov. These findings suggest that modifications to the this compound structure can influence its distribution and efficacy in targeting iron in specific tissues nih.govnih.gov.

Comparative Preclinical Efficacy with Benchmark Chelators

Preclinical studies have frequently compared the efficacy of this compound and its analogues with benchmark iron chelators such as Desferrioxamine B (DFO), Deferiprone (B1670187), and HBED.

Desferrioxamine B (DFO)

This compound has demonstrated potent antineoplastic activity in hepatocellular carcinoma cell lines and was found to be a more potent inhibitor of proliferation than DFO under the same conditions researchgate.net. The activity of both DFT and DFO was greatly diminished when saturated with iron, suggesting their action is related to iron deprivation researchgate.net. In Cebus apella primates, a comparative study showed the iron-clearing properties of this compound analogues compared to subcutaneously administered DFO acs.org. While DFO is administered parenterally and is effective in removing iron from organs like the liver, it has limitations in reducing cardiac iron ijmedph.org. This compound, as a platform for developing orally active chelators, offers a potential advantage over the parenteral administration required for DFO nih.gov.

Deferiprone

In comparative studies involving rats, monkeys (Cebus apella), and humans, the order of chelator efficacy varied by species and route of administration nih.govacs.org. Deferiprone (referred to as L1 in some studies) was administered orally in these comparisons nih.govacs.org. In rats, the order of efficacy was HBED > DFO > L1, while in monkeys and humans, the order was DFO > L1 > HBED nih.govacs.org. Deferiprone is an orally active chelator known for its ability to reduce cardiac iron levels ijmedph.orginnovareacademics.in.

N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED)

Preclinical evaluations in Cebus apella monkeys comparing equimolar amounts of HBED (as NaHBED) and DFO administered subcutaneously or intravenously showed that HBED was consistently about twice as efficient as DFO in producing iron excretion by both routes ashpublications.orgashpublications.org. For both chelators at a dose of 150 µmol/kg, subcutaneous administration was more efficient than intravenous infusion ashpublications.orgashpublications.org. While HBED was effective when administered subcutaneously to primates, it was ineffective when given orally nih.govacs.org. In the comparative study involving rats, monkeys, and humans, HBED was administered orally nih.govacs.org. The efficacy order in rats was HBED > DFO > L1, whereas in monkeys and humans, it was DFO > L1 > HBED nih.govacs.org.

Exploratory Preclinical Applications Beyond Iron Overload

Mechanistic Studies in Antineoplastic Research

The antineoplastic potential of this compound is closely linked to its ability to chelate iron, a metal essential for cell proliferation and DNA synthesis. nih.govresearchgate.netresearchgate.net Cancer cells generally exhibit a higher demand for iron compared to normal cells due to their rapid replication rates. researchgate.net This differential iron requirement makes iron chelation a potential strategy for inhibiting cancer cell growth. researchgate.netresearchgate.netnih.gov

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells. researchgate.netnih.gov Its activity has been shown to be more potent than that of desferrioxamine (DFO), another iron chelator that has been investigated for its antineoplastic properties. nih.gov this compound inhibits cell proliferation in a concentration-dependent manner. nih.gov The mechanism of action is, at least in part, related to its capacity to deplete intracellular iron pools necessary for proliferation. nih.gov Studies have shown that when this compound is saturated with iron, its antiproliferative activity is significantly diminished, supporting the role of iron chelation in its mechanism. nih.gov

Research indicates that this compound can inhibit DNA synthesis, specifically in the S phase of the cell cycle. researchgate.net This is consistent with the critical role of iron in the activity of ribonucleotide reductase, an enzyme essential for DNA precursor synthesis. mdpi.com

Furthermore, some studies suggest that this compound may exhibit a degree of selectivity for cancer cells over normal cells, based on criteria such as cell survival and iron uptake. researchgate.netnih.gov However, it is also noted that this compound itself has shown toxicity in preclinical studies, which has limited its clinical development for iron overload. ncats.ioresearchgate.netresearchgate.net This has led to the investigation of this compound analogues with improved toxicity profiles while retaining iron-clearing efficacy. researchgate.netusc.gal

In vitro studies have also explored the effects of this compound on immune cells, showing that it can inhibit the proliferation of human and murine T cells in a dose-dependent manner. nih.gov This effect was reversible by the addition of ferrous chloride, suggesting it is mediated by iron chelation. nih.gov this compound also inhibited the proliferation of certain leukemia and EBV-transformed B cell lines. nih.gov

Data on the in vitro effects of this compound on hepatocellular carcinoma cell lines (HCC) compared to normal cells are summarized in the table below:

| Cell Line Type | Effect of this compound on Proliferation | IC50 (approximate) | Reference |

| Hepatocellular Carcinoma (HCC) | Inhibited | ~40 µM | nih.gov |

| Normal Hepatocytes | Low cytotoxicity | >500 µM | researchgate.netnih.gov |

| Non-tumorigenic Fibroblasts | Inhibited, but less sensitive than HCC | Not specified | nih.gov |

Note: IC50 values can vary depending on cell line, experimental conditions, and duration of exposure.

The mechanism of action of iron chelators in cancer may also involve the modulation of proteins involved in iron homeostasis and cell growth. For example, iron chelation has been shown to up-regulate the expression of Ndrg1 (N-myc downstream-regulated gene 1), a protein implicated in growth inhibition and metastasis suppression. dntb.gov.uaashpublications.org This up-regulation appears to be related to the chelator's permeability and antiproliferative activity and can be reversed by iron repletion. dntb.gov.uaashpublications.org

Investigations into Actinide Decorporation Properties

Beyond iron, the chelating properties of this compound and its analogues have been investigated for their potential in decorporating radionuclides, particularly actinides such as uranium, plutonium, and americium. nih.govgoogle.comresearchgate.net Actinide contamination poses significant health risks, and effective decorporation agents are needed to reduce the body burden of these toxic metals. researchgate.nettandfonline.com

Preclinical studies, primarily in rodent models, have evaluated the efficacy of this compound analogues in promoting the excretion of actinides. nih.govgoogle.com The rationale for exploring this compound-based ligands for actinide decorporation stems from the success seen with siderophore-inspired ligands in chelating highly charged metal ions like Fe(III), which share some chemical similarities with actinides, particularly in their higher oxidation states. nih.govescholarship.org

Studies in bile duct-cannulated rats have been conducted to assess the decorporation properties of this compound analogues for uranium(VI). nih.gov These studies measure uranium excretion in urine and bile or stool, as well as tissue levels of uranium. nih.gov Diethylenetriaminepentaacetic acid (DTPA) is often used as a positive control in these studies, although its efficacy can be limited, particularly with insoluble actinides. nih.govresearchgate.netfrontiersin.org

Research has identified specific this compound analogues that demonstrated significant reductions in kidney uranium levels in rat models upon oral administration. nih.gov For instance, (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid ((S)-4'-(HO)-DADFT-PE) and (S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid ((S)-3'-(HO)-DADFT-PE) showed notable reductions in renal uranium accumulation. nih.gov A significant portion of the metal excretion promoted by these analogues occurred via the bile, which is advantageous as it reduces potential kidney exposure to the chelated metal complex. nih.gov

The mechanism of actinide decorporation by this compound analogues involves the formation of stable complexes with the metal ions, facilitating their excretion from the body, primarily through the biliary and urinary pathways. nih.govtandfonline.com The effectiveness of these ligands is influenced by factors such as their affinity for the specific actinide, their ability to reach the sites of metal deposition in the body, and the stability of the resulting metal complex in biological fluids. tandfonline.comescholarship.org

Advanced Analytical and Computational Methodologies in Desferrithiocin Research

Spectroscopic Characterization Techniques

Spectroscopy plays a vital role in characterizing desferrithiocin (B607067) and its interactions, particularly with metal ions. Different spectroscopic methods offer complementary information about the electronic structure, molecular vibrations, and nuclear environment of the compounds.

UV-Vis Spectroscopy for Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the formation of complexes between this compound and metal ions. Changes in the UV-Vis absorption spectrum upon addition of a metal ion indicate complex formation. These changes typically involve shifts in the wavelength of maximum absorbance () and alterations in absorbance intensity, which are characteristic of the electronic transitions occurring within the complex. spectroscopyonline.comlibretexts.org

For this compound, which acts as a tridentate ligand, the formation of complexes with metal ions like Fe(III) results in distinct spectral changes. Studies have utilized UV-Vis spectroscopy to determine the stoichiometry of these complexes, often employing methods like Job's plots. For example, Job's plots have shown that this compound and certain analogs form 2:1 complexes with Fe(III), consistent with the ligand's tridentate nature and the metal's coordination preferences. nih.gov The optical density changes observed at specific wavelengths (e.g., 498 nm, 484 nm, and 485 nm for different analogs) as a function of the ligand:metal ratio provide evidence for the formation of a complex with a specific stoichiometry. nih.gov

UV-Vis spectroscopy can also be used to monitor the stability of metal complexes by observing spectral changes over time or in the presence of competing chelators. scirp.org

NMR Spectroscopy for Structural Elucidation of Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its synthetic analogs. annualreviews.orgresearchgate.netlibretexts.org Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide information about the connectivity and chemical environment of atoms within the molecule. libretexts.org

By analyzing chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra, researchers can determine the arrangement of hydrogen atoms and infer the structure of the carbon skeleton. libretexts.org ¹³C NMR spectroscopy provides information about the carbon framework, with chemical shifts being particularly sensitive to the electronic environment of carbon atoms. libretexts.org

For this compound analogs, NMR spectroscopy is crucial for confirming the successful synthesis of modified structures and identifying any unintended byproducts. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide more comprehensive information about through-bond and through-space correlations between nuclei, aiding in the assignment of complex spectra and the confirmation of structural assignments. researchgate.net For nitrogen-containing compounds like this compound, ¹⁵N NMR spectroscopy can also provide valuable structural insights. researchgate.net

NMR spectroscopy has been extensively used in structure-activity relationship studies of this compound analogs to understand how structural modifications influence their properties. nih.gov

Surrogate Metal Ion Studies (e.g., Cr(III) complexes)

While the study of Fe(III) complexes is directly relevant to this compound's function as an iron chelator, the paramagnetic nature of Fe(III) can complicate certain spectroscopic analyses, particularly NMR spectroscopy, due to signal broadening. In such cases, diamagnetic surrogate metal ions that form complexes with similar coordination geometries and stoichiometries are often used. Chromium(III) (Cr(III)) is a common surrogate metal ion for Fe(III) due to its similar ionic radius and preference for octahedral coordination. nih.gov

Studies involving Cr(III) complexes of this compound and its analogs have been instrumental in providing detailed structural information that is difficult to obtain directly for the Fe(III) complexes using techniques like X-ray crystallography. nih.govacs.org The structural and spectroscopic characterization of diastereomeric Cr(III) complexes of this compound has provided insights into the likely structures of the corresponding iron diastereomers. nih.gov These studies have confirmed the 2:1 ligand to metal ratio in the complexes and provided structural parameters that support findings from other techniques. nih.gov Electronic and EPR spectral studies of Cr(III) complexes with related ligands have also provided information about their geometry and electronic structure. scirp.org

Mass Spectrometry for Metabolite Profiling and Quantitation

Mass Spectrometry (MS) is a powerful analytical technique used in this compound research for identifying and quantifying the compound and its metabolites. annualreviews.org MS provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and elemental composition of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are particularly valuable for metabolite profiling. acs.orgmdpi.com LC-MS separates a mixture of compounds based on their chromatographic properties before they are introduced into the mass spectrometer, allowing for the analysis of complex biological samples. mdpi.com MS/MS provides fragmentation patterns of ions, which are unique to their structure and can be used for definitive identification of metabolites. mdpi.compharmaron.com

Fast atom bombardment-mass spectroscopy (FAB-MS) and ion-spray tandem mass spectrometry have been used to determine the molecular mass of this compound metabolites and obtain fragmentation data for structural assignment. acs.org LC-MS/MS techniques, including approaches like multiple reaction monitoring (MRM) coupled with information-dependent acquisition (IDA) and enhanced product ion (EPI) scans, enable simultaneous semi-quantification and structural confirmation of metabolites. mdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of unknown metabolites. researchgate.netpharmaron.com

Metabolite profiling using MS-based techniques is essential for understanding the biotransformation of this compound in biological systems, identifying metabolic pathways, and assessing the potential activity or toxicity of metabolites. pharmaron.compharmaron.com

Atomic Absorption Spectroscopy (AAS) for Metal Content Analysis

Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used to determine the concentration of specific metal elements in a sample. elgalabwater.comindotechsci.co.iddrawellanalytical.com It is based on the principle that atoms of an element absorb light at characteristic wavelengths. elgalabwater.comindotechsci.co.id

In the context of this compound research, AAS can be used to measure the concentration of metal ions, particularly iron, in various samples, such as biological fluids or tissues, to assess the chelator's efficacy in removing or mobilizing the metal. nih.gov AAS is commonly used for trace metal analysis and offers high throughput for routine metal determinations. elgalabwater.comindotechsci.co.id

Different atomization techniques, such as flame AAS (FAAS) and graphite (B72142) furnace AAS (GFAAS), offer varying levels of sensitivity. elgalabwater.comdrawellanalytical.com FAAS is suitable for measuring metal concentrations in the parts per million (ppm) or parts per billion (ppb) range, while GFAAS provides higher sensitivity for lower concentrations. elgalabwater.comdrawellanalytical.com

AAS has been used to verify the iron content in solutions used for complex formation studies with this compound analogs. nih.gov This technique is valuable for quantifying the amount of metal chelated or excreted in in vivo studies, providing a measure of the iron clearing efficiency.

Computational Chemistry and Molecular Modeling Approaches

Computational methods offer powerful tools to complement experimental studies of this compound, allowing for the exploration of its behavior at the molecular level. These approaches can predict molecular properties, simulate interactions with metal ions, and assist in the rational design of new chelating agents. orcid.orgmdpi.com

Density Functional Theory (DFT) for Complex Formation and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules and their interactions. dergipark.org.trdergipark.org.trornl.gov In the context of this compound research, DFT has been extensively applied to investigate its complex formation with various metal ions and to understand the resulting electronic structures. acs.orgorcid.orgresearchgate.netnih.gov

Studies utilizing DFT have explored the coordination of this compound with a range of metal ions, including Mg²⁺, Al³⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. acs.orgresearchgate.netnih.gov These calculations aim to determine the preferred binding sites, coordination geometries, and the stability of the resulting metal complexes. For instance, this compound is known to form a 2:1 complex with Fe(III). nih.govnih.govnih.govacs.org DFT calculations can provide detailed information about the electronic configuration of the metal center within the complex and the nature of the metal-ligand bonds. mdpi.comresearchgate.netnih.gov

DFT studies also contribute to understanding the electronic structure of this compound itself, including its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and interaction with metal ions. dergipark.org.trdergipark.org.trresearchgate.netnih.gov Analysis of charge transfer interactions within the metal-ligand complexes can also be performed using DFT. nih.gov

Research findings from DFT studies on this compound complex formation with various metal ions have provided valuable data on binding energies and stability constants, which are essential for evaluating the chelating potential and selectivity of this compound and its analogues. researchgate.netnih.gov

Here is a table summarizing some representative findings from DFT studies on this compound metal complex formation:

| Metal Ion | Stoichiometry (Ligand:Metal) | Log β (Formation Constant) | Theoretical Method | Basis Set | Reference |

| Fe³⁺ | 2:1 | 23.88 | CAM-B3LYP | 6-31G(d) | nih.gov |

| Fe³⁺ | 2:1 | 29 (cumulative β₂) | Not specified | Not specified | nih.govnih.govnih.gov |

| Multiple Ions (Mg²⁺, Al³⁺, etc.) | Varied | Varied | CAM-B3LYP | 6-31G(d) | nih.gov |

Note: Log β values can vary depending on the specific complex stoichiometry and computational methodology used.

In Silico Screening and Virtual Analog Design

In silico screening and virtual analog design involve using computational methods to search for and design new molecules with desired properties. science.govacs.org For this compound research, these techniques are valuable for identifying potential new chelating agents based on the this compound scaffold or related structures. nih.govacs.org

The process typically involves:

Developing a pharmacophore model: Identifying the key structural and electronic features of this compound that are essential for metal binding and chelating activity. science.gov

Virtual screening of databases: Searching large databases of chemical compounds to find molecules that match the pharmacophore model or have similar predicted binding properties. science.govacs.org

Designing virtual analogs: Modifying the structure of this compound in silico to create new, theoretical compounds with potentially improved properties, such as enhanced metal selectivity or reduced toxicity. nih.govacs.org

Predicting properties: Using computational methods (including DFT) to predict the metal binding affinity, electronic structure, and other relevant properties of the designed analogs before they are synthesized. mdpi.com

This iterative process of design, prediction, and evaluation in silico can significantly accelerate the discovery and optimization of new this compound-based chelating agents, guiding experimental synthesis and testing. nih.govacs.org The rationale for choosing this compound as a platform for structure-activity relationship studies in the search for orally active iron chelators highlights the importance of this design-driven approach. nih.govacs.org

| Computational Method | Application in this compound Research | Key Insights Provided |

| Density Functional Theory (DFT) | Studying metal complex formation and electronic structure. acs.orgresearchgate.netnih.gov | Binding sites, coordination geometry, stability, electronic properties, charge transfer. mdpi.comresearchgate.netnih.gov |

| Molecular Dynamics (MD) | Simulating dynamic ligand-metal interactions. mdpi.commdpi.comresearchgate.net | Binding kinetics, conformational changes, solvent effects. |

| In Silico Screening | Identifying potential new chelating agents. science.govacs.org | Identification of molecules matching chelating features. science.gov |

| Virtual Analog Design | Designing modified this compound structures with improved properties. nih.govacs.org | Predicted binding affinity, electronic structure, guidance for synthesis. mdpi.com |

Future Research Directions and Unexplored Academic Avenues

Elucidation of Comprehensive Biosynthetic Regulation

A fundamental gap in the current understanding of Desferrithiocin (B607067) is a detailed map of its biosynthetic pathway and the associated regulatory networks in its producing organism, Streptomyces antibioticus. nih.govnih.gov While the biosynthetic gene clusters (BGCs) for other siderophores from Streptomyces species, such as Desferrioxamine B from Streptomyces pilosus, are well-characterized, the specific genetic architecture for DFT remains to be fully elucidated. researchgate.netbiorxiv.org

Future research must focus on identifying and characterizing the complete this compound BGC. This would involve genome mining of S. antibioticus to locate the cluster of genes responsible for synthesizing the DFT scaffold, which is derived from 3-hydroxypicolinic acid and (S)-α-methyl cysteine. nih.gov Insights from the Desferrioxamine B gene cluster (desA-D) in S. coelicolor and S. pilosus suggest that DFT biosynthesis is likely encoded by a dedicated set of genes under the tight control of an iron-sensitive repressor. researchgate.netbiorxiv.org Studies on the Desferrioxamine B promoter region have identified a specific repressor-binding site, or "iron box," where a divalent metal-dependent regulatory protein (DmdR1) binds in the presence of iron to suppress transcription. biorxiv.org A similar mechanism is hypothesized for DFT, and its confirmation is a critical research objective.

Elucidating this regulatory pathway will involve:

Transcriptional Analysis: Using techniques like RNA-Seq to compare gene expression in S. antibioticus under iron-replete and iron-deficient conditions to identify upregulated genes corresponding to the DFT BGC.

Promoter-Reporter Assays: To pinpoint the specific promoter regions and regulatory elements that control the expression of biosynthetic genes.

Identification of Regulatory Proteins: Isolating and characterizing the specific repressor proteins (analogous to DmdR1) that bind to the DFT operon to control its expression in response to intracellular iron levels. biorxiv.org

Genetic Engineering for Enhanced Production of this compound

Once the biosynthetic pathway and its regulation are understood, metabolic and genetic engineering strategies can be rationally designed to enhance the production of this compound or its precursors. The current reliance on natural fermentation limits yield and makes the production of analogs challenging. Future avenues in this area include:

Deletion of Repressor Genes: A primary strategy would be the targeted knockout of the gene encoding the iron-dependent transcriptional repressor. As demonstrated in other siderophore systems, removing this negative regulator can lead to constitutive, high-level production of the siderophore, independent of iron concentration in the culture media. nih.gov

Promoter Engineering: Replacing the native, regulated promoter of the DFT BGC with a strong, constitutive promoter could uncouple production from its natural regulatory circuit, leading to significantly increased yields.

Heterologous Expression: Cloning the entire DFT biosynthetic gene cluster into a genetically tractable, fast-growing host organism, such as E. coli or other industrial Streptomyces strains, could facilitate optimized and scalable production. researchgate.net

Design of Next-Generation Targeted this compound Analogs

The principal challenge in harnessing the therapeutic potential of this compound has been mitigating its toxicity while preserving its high iron clearing efficiency (ICE). nih.gov This has led to extensive structure-activity relationship (SAR) studies, which will continue to guide the design of next-generation analogs. nih.govnih.gov The focus is on creating compounds with improved pharmacokinetic profiles and tissue-specific targeting.

Advanced Strategies for Modulating Tissue Specificity

A key lesson from past research is that the physicochemical properties of DFT analogs, particularly lipophilicity, play a crucial role in their tissue distribution, efficacy, and toxicity profile. nih.govnih.gov Future research will refine these strategies to achieve more precise organ targeting, especially to the liver, heart, and pancreas, which are most affected by chronic iron overload. nih.gov

Advanced strategies include:

Polyether Scaffolds: The introduction of polyether side chains onto the desazathis compound (DADFT) backbone has been shown to reduce nephrotoxicity and favorably alter tissue distribution. nih.gov Further research will involve optimizing the length and position of these polyether chains to fine-tune the molecule's biodistribution and maximize iron removal from specific organs.

Pegylation: Conjugating polyethylene glycol (PEG) chains to DFT analogs is another promising strategy. Pegylation can improve solubility, extend plasma half-life, and potentially reduce toxicity, leading to more efficient iron scavenging molecules. researchgate.net

Targeted Prodrugs: Designing prodrugs that are activated by enzymes specific to target tissues (e.g., liver-specific enzymes) could offer a highly sophisticated method for localized drug release, thereby maximizing therapeutic effect while minimizing systemic exposure and off-target toxicity.

| Compound Name | Structural Modification from DFT | Primary Design Rationale | Key Finding |

|---|---|---|---|

| Desazathis compound (DADFT) | Removal of the pyridine (B92270) nitrogen atom. | Reduce nephrotoxicity. | Eliminated renal toxicity but introduced gastrointestinal toxicity. nih.gov |

| Deferitrin | DADFT backbone with a hydroxyl group at the 4'-position of the phenyl ring. | Reduce toxicity while maintaining efficacy. | Showed good oral activity but clinical trials were halted due to renewed nephrotoxicity concerns. nih.govnih.gov |

| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)]-4-methyl-4-thiazolecarboxylic acid | DADFT backbone with a polyether chain at the 4'-position. | Ameliorate nephrotoxicity and improve tissue distribution. | Significantly reduced toxicity with excellent iron clearing properties. nih.govnih.gov |

Development of Multi-Targeting Scaffolds